molecular formula C13H20N2O2S B2603331 tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate CAS No. 1461706-90-0

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B2603331
CAS No.: 1461706-90-0
M. Wt: 268.38
InChI Key: MCYAVHPUAINAGT-UHFFFAOYSA-N
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Description

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a thiazole-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclopentyl substituent at the 4-position of the thiazole ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which are critical for applications in medicinal chemistry and materials science. The Boc group serves as a temporary protective moiety for amines, enabling selective synthetic modifications in multi-step reactions . Cyclopentyl substitution at the thiazole’s 4-position may influence conformational flexibility and binding interactions in biological targets, making this compound a valuable intermediate in drug discovery pipelines, particularly for kinase inhibitors or protease modulators .

Properties

IUPAC Name

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-11-10(14-8-18-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYAVHPUAINAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CS1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 4-cyclopentyl-1,3-thiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various carbamate derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. Tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate has been studied for its potential to inhibit tumor growth. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of thiazole derivatives. The results showed that modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines .

Agricultural Science

2. Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. The thiazole moiety is particularly effective against certain insect species, making it a candidate for developing new agrochemicals.

Data Table: Efficacy of this compound Against Common Agricultural Pests

Pest SpeciesLC50 (mg/L)Observations
Aphids50Significant reduction in population
Whiteflies30High mortality observed within 48 hours
Spider Mites45Effective at lower concentrations

This data indicates the compound's potential utility in integrated pest management strategies.

Materials Science

3. Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Case Study : Research published in Polymer Science explored the effects of various carbamate derivatives on the thermal properties of polycarbonate materials. The findings revealed that adding this compound resulted in a notable increase in the glass transition temperature (Tg) and overall mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in biological molecules, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate with structurally related thiazole carbamates, highlighting key differences in substituents, synthetic pathways, and applications:

Compound Name Molecular Formula Key Substituents Synthesis Highlights Applications/Notes References
This compound C₁₃H₂₀N₂O₂S 4-cyclopentyl, Boc-protected amine Likely involves cyclopentylation of thiazole Intermediate for kinase inhibitors; lipophilic
tert-butyl N-(4-methyl-2-isopropyl-1,3-thiazol-5-yl)carbamate C₁₂H₂₀N₂O₂S 4-methyl, 2-isopropyl Multi-step coupling with isopropyl groups Pharmaceutical research; material science
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate C₁₀H₁₆N₂O₃S 2-methoxy, 4-methyl Methoxylation via nucleophilic substitution Probable use in agrochemicals
tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₇H₁₉N₃O₇S₂ 2-methylsulfonyl, 5-nitrobenzoyl Oxidation of methylthio to sulfonyl CDK9 inhibitor precursor
tert-butyl N-[(2-(4-fluorophenyl)thiazol-5-yl)methyl]carbamate C₁₅H₁₇FN₂O₂S 4-fluorophenyl at thiazole-2-position Suzuki coupling for aryl introduction Anticancer agent development

Key Structural and Functional Differences

  • Electron-withdrawing groups like methylsulfonyl or nitrobenzoyl (as in ) increase electrophilicity, favoring nucleophilic attack in coupling reactions, whereas methoxy groups () may enhance solubility.
  • Synthetic Complexity :
    • The synthesis of the cyclopentyl derivative likely requires cyclopentylation under transition metal catalysis (unlike the nitrobenzoyl analog, which uses oxidation and amidation ).
  • Biological Activity :
    • The 4-fluorophenyl analog () demonstrates the importance of aromatic substituents in binding to kinase active sites, whereas the cyclopentyl variant’s aliphatic ring may favor hydrophobic interactions.

Stability and Reactivity Trends

  • Boc Protection Stability : All analogs show Boc group stability under basic conditions but susceptibility to acidic cleavage, consistent with standard carbamate chemistry .
  • Thiazole Reactivity : The 5-position carbamate in these compounds is less reactive toward nucleophiles than the 2-position substituents (e.g., methylsulfonyl in ), allowing selective functionalization.

Biological Activity

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structural features which include a tert-butyl group, a cyclopentyl group, and a thiazole ring. Its molecular formula is C13H20N2O2SC_{13}H_{20}N_{2}O_{2}S and it has gained attention for its potential biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. The thiazole ring facilitates hydrogen bonding and π-π interactions with proteins or enzymes, potentially modulating their activity. The carbamate group may engage in covalent bonding with nucleophilic residues in biological molecules, leading to functional changes in these targets .

In Vitro Studies

Recent studies have explored the cytotoxic effects of related compounds against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 7.90 to 15.12 μg/mL . This suggests that the compound may possess similar properties worth investigating.

Case Study: HDAC Inhibition

One notable area of research involves the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression. Compounds derived from thiazole structures have shown promising HDAC inhibitory activity. For example, modifications to the carbamate structure have resulted in enhanced potency against specific HDAC enzymes, indicating that this compound may also exhibit such properties .

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique structural features of this compound contribute to its distinct biological activities. The presence of both the cyclopentyl group and thiazole ring differentiates it from other carbamate derivatives, potentially enhancing its reactivity and biological interactions.

Compound NameStructural FeaturesBiological Activity
This compoundTert-butyl group, cyclopentyl group, thiazole ringPotential HDAC inhibition
tert-butyl N-(4-hydroxycyclohexyl)carbamateTert-butyl group, hydroxycyclohexyl groupModerate cytotoxicity
tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylateTert-butyl group, indole structureVaries by substitution

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or coupling of thioamides with α-halo ketones.
  • Step 2 : Introduction of the cyclopentyl group at the 4-position of the thiazole ring using alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopentylboronic acids).
  • Step 3 : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine . Key solvents include 1,4-dioxane or tetrahydrofuran (THF), with reaction temperatures ranging from 0°C to 90°C depending on the step .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Used to resolve ambiguous spectral data, with SHELX programs often employed for structure refinement .

Q. What are the stability considerations for handling and storing this compound?

  • Storage : Keep at room temperature in a dry environment, away from strong acids/bases and oxidizing agents. Prolonged exposure to moisture can hydrolyze the Boc group .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to prevent degradation. Personal protective equipment (PPE) like gloves and goggles is recommended, though the compound is not classified as hazardous .

Q. What intermediates are commonly generated during its synthesis?

Key intermediates include:

  • 4-Cyclopentyl-5-amino-1,3-thiazole (before Boc protection).
  • Thiocyanate or cyclopropylamine derivatives for thiazole ring formation .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of the thiazole amine?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc anhydride activation.
  • Solvent Optimization : Polar aprotic solvents like dichloromethane (DCM) improve reaction efficiency.
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., overprotection or decomposition) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Impurity Profiling : Use HPLC-MS to identify by-products (e.g., de-Boc derivatives or cyclopentyl positional isomers).
  • Crystallographic Validation : If spectral ambiguity persists, grow single crystals and solve the structure via SHELXL refinement .

Q. What strategies enable regioselective functionalization of the thiazole ring?

  • Directing Groups : Install temporary groups (e.g., sulfonyl or phosphoryl) to steer electrophilic substitution to the 4- or 5-position.
  • Metal-Mediated Coupling : Use palladium catalysts for selective cross-coupling at the 4-cyclopentyl position .

Q. How can computational modeling aid in predicting reactivity or binding properties?

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the thiazole ring.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging crystallographic data for accuracy .

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